
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane is a unique compound that combines the properties of both hydroxy(triphenyl)silane and tris(2,3,4,5,6-pentafluorophenyl)borane Hydroxy(triphenyl)silane is known for its applications in organic synthesis and material science, while tris(2,3,4,5,6-pentafluorophenyl)borane is a powerful Lewis acid used in various catalytic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(triphenyl)silane typically involves the reaction of triphenylsilane with a hydroxylating agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Tris(2,3,4,5,6-pentafluorophenyl)borane can be synthesized by reacting pentafluorophenylboronic acid with a suitable boron source, such as boron trichloride, in the presence of a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For hydroxy(triphenyl)silane, large-scale hydroxylation reactions are performed using continuous flow reactors to ensure consistent product quality. Tris(2,3,4,5,6-pentafluorophenyl)borane is produced using large-scale boron trichloride reactions in specialized reactors designed to handle the corrosive nature of the reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy(triphenyl)silane undergoes various reactions, including oxidation, reduction, and substitution. It can be oxidized to form triphenylsilanol, reduced to triphenylsilane, or substituted to form various organosilicon compounds.
Tris(2,3,4,5,6-pentafluorophenyl)borane is known for its role as a Lewis acid catalyst in hydrosilylation, alkylation, and hydrometallation reactions. It can also catalyze aldol-type reactions and tautomerizations .
Common Reagents and Conditions: Common reagents for hydroxy(triphenyl)silane reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reactions are typically carried out under mild conditions to prevent decomposition.
For tris(2,3,4,5,6-pentafluorophenyl)borane, common reagents include silanes, alkyl halides, and metal hydrides. Reactions are often performed under inert atmospheres to prevent oxidation and ensure high yields .
Major Products: The major products formed from hydroxy(triphenyl)silane reactions include triphenylsilanol, triphenylsilane, and various organosilicon compounds. Tris(2,3,4,5,6-pentafluorophenyl)borane reactions typically yield hydrosilylation products, alkylated compounds, and metallated products .
Wissenschaftliche Forschungsanwendungen
Hydroxy(triphenyl)silane is used in organic synthesis for the preparation of various organosilicon compounds. It is also used in material science for the development of silicon-based materials with unique properties.
Tris(2,3,4,5,6-pentafluorophenyl)borane has a wide range of applications in chemistry, biology, medicine, and industry. It is used as a Lewis acid catalyst in various organic reactions, including hydrosilylation, alkylation, and hydrometallation. In biology and medicine, it is used for the synthesis of bioactive compounds and drug intermediates. In industry, it is used for the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of hydroxy(triphenyl)silane involves the formation of reactive intermediates, such as silanols and siloxanes, which participate in various organic reactions. The hydroxyl group enhances the reactivity of the silicon center, making it a versatile reagent in organic synthesis.
Tris(2,3,4,5,6-pentafluorophenyl)borane acts as a Lewis acid by accepting electron pairs from nucleophiles. This facilitates various catalytic processes, including hydrosilylation, alkylation, and hydrometallation. The unique electronic properties of the pentafluorophenyl groups enhance the Lewis acidity of the boron center, making it a highly effective catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Triphenylsilane
- Triphenylsilanol
- Pentafluorophenylboronic acid
- Boron trichloride
Uniqueness: Hydroxy(triphenyl)silane is unique due to the presence of both hydroxyl and triphenyl groups, which enhance its reactivity and versatility in organic synthesis. Tris(2,3,4,5,6-pentafluorophenyl)borane is unique due to its strong Lewis acidity and stability, making it an effective catalyst in various organic reactions .
Eigenschaften
CAS-Nummer |
832113-62-9 |
|---|---|
Molekularformel |
C36H16BF15OSi |
Molekulargewicht |
788.4 g/mol |
IUPAC-Name |
hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C18BF15.C18H16OSi/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15,19H |
InChI-Schlüssel |
CJPDKRYQTYXSPP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


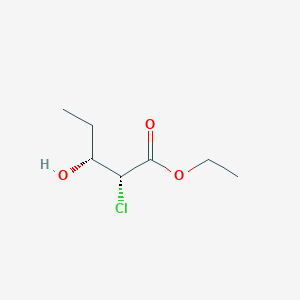

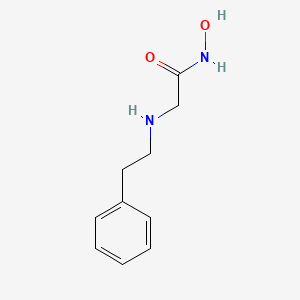
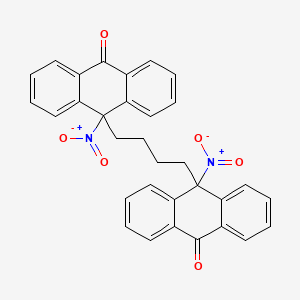
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
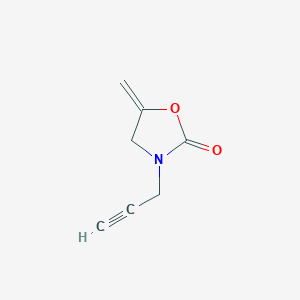
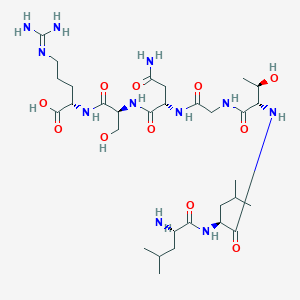
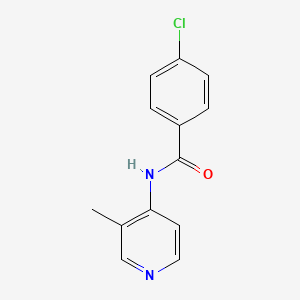
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)

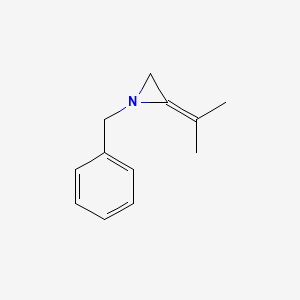
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

